Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate
Description
The compound Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative with the following structural features (Figure 1):
- Thiophene core: Substituted at positions 2, 3, 4, and 4.
- Position 2: A 4-methyl-3-nitrobenzamido group, introducing electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups.
- Position 3: An ethyl carboxylate (-COOEt) group, enhancing solubility in organic solvents.
- Position 4: A methyl (-CH₃) group, contributing steric bulk.
- Position 5: A carbamoyl (-CONH-) bridge to a 4-(ethoxycarbonyl)phenyl group, adding aromaticity and ester functionality.
Properties
Molecular Formula |
C26H25N3O8S |
|---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H25N3O8S/c1-5-36-25(32)16-9-11-18(12-10-16)27-23(31)21-15(4)20(26(33)37-6-2)24(38-21)28-22(30)17-8-7-14(3)19(13-17)29(34)35/h7-13H,5-6H2,1-4H3,(H,27,31)(H,28,30) |
InChI Key |
IIJKTHIJWINLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, 4-nitrobenzoyl chloride, and methylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro or ester groups, using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while ester hydrolysis can produce the carboxylic acid derivative .
Scientific Research Applications
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
Key structural differences among similar compounds are summarized in Table 1 :
Key Observations :
- Electron-withdrawing groups: The target compound’s nitro group (position 2) contrasts with chloro (), methoxy (), or fluoro () substituents in analogs.
- Carbamoyl vs. ester linkages : The target compound’s carbamoyl bridge at position 5 differs from direct ester or amide linkages in others (e.g., ), which may influence hydrogen-bonding capacity and solubility .
- Steric effects: The methyl group at position 4 (target) is common in analogs (), but bulkier groups like (dimethylamino)methyl () could alter conformational flexibility.
Biological Activity
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core, which is pivotal in medicinal chemistry due to its electronic properties. Its molecular formula is , with a molecular weight of approximately 500.6 g/mol. The structure includes various functional groups that enhance its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiophene ring.
- Introduction of the ethoxycarbonyl group.
- Substitution with carbamoyl and nitrobenzamide functionalities.
These steps require precision and control over reaction conditions to yield the desired product efficiently.
Anticancer Properties
Recent studies have shown that compounds with similar structures exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of thiophene have been evaluated for their effectiveness against human cancer cell lines such as HeLa (cervical carcinoma) and MCF7 (breast carcinoma).
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | HeLa | TBD |
| Compound A | MCF7 | 28.4 |
| Compound B | NCl-H460 | 42 |
Note: TBD indicates that specific data for the target compound is still to be determined.
The biological activity of this compound may involve multiple mechanisms:
- Redox Cycling : Similar compounds have been shown to generate reactive oxygen species (ROS), which can induce oxidative stress in cancer cells, leading to apoptosis.
- Targeting Cellular Pathways : Interaction studies indicate that this compound may bind to specific proteins involved in cell proliferation and survival, disrupting normal cellular functions.
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various thiophene derivatives, including our target compound, against five human cancer cell lines. The results indicated a promising anticancer potential, particularly in compounds with similar substituents.
- Pharmacokinetic Studies : Research on related thiophene compounds has demonstrated favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are essential for therapeutic efficacy.
Comparison with Related Compounds
The unique combination of substituents in this compound distinguishes it from other thiophene derivatives.
Table 2: Comparison of Thiophene Derivatives
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-thiophenecarboxylate | Simple thiophene structure with an ethoxy group | Lacks complex substituents present in the target |
| Methyl 3-thiophenecarboxylate | Similar core but with a methyl group instead of ethoxy | Different reactivity due to methyl versus ethoxy |
| Target Compound | Complex structure with multiple functional groups | Enhanced biological activity potential |
Q & A
Basic: What are the key synthetic routes for this thiophene derivative?
The synthesis typically involves multi-step organic reactions, including:
- Thiophene core formation via the Gewald reaction, where ethyl cyanoacetate reacts with sulfur and ketones/acetoacetanilide derivatives to generate the thiophene ring .
- Functional group introduction : Electrophilic aromatic substitution (e.g., nitration) and coupling reactions (e.g., carbamoyl group addition) are used to install substituents. For example, the 4-methyl-3-nitrobenzamido group is added via amide coupling under conditions optimized with DMF and triethylamine (TEA) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .
Basic: How is structural characterization performed for this compound?
Critical techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitro groups) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 523.12) .
- TLC monitoring : Used during synthesis to track reaction progress (e.g., silica gel plates with UV visualization) .
Advanced: What strategies are used for structure-activity relationship (SAR) studies?
Methodology includes:
- Systematic substituent modification : Replacing the 4-methyl-3-nitrobenzamido group with halogenated or methoxy analogs to assess impact on bioactivity .
- Biological assays : In vitro testing (e.g., MTT assays for cytotoxicity) quantifies activity changes. For example, trifluoromethyl substitutions enhance target binding by 30% in kinase inhibition assays .
- Crystallography : X-ray diffraction reveals conformational preferences (e.g., planar thiophene rings with substituent steric effects) .
Advanced: How is the mechanism of action investigated?
Approaches include:
- Molecular docking : Using AutoDock Vina to model interactions with biological targets (e.g., tubulin or EGFR kinase). The nitro group shows hydrogen bonding with Lys295 in EGFR (ΔG = −9.2 kcal/mol) .
- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for targets like DNA topoisomerase II .
- Proteomics : SILAC-based profiling identifies downstream signaling pathways affected by treatment .
Advanced: What computational methods optimize its pharmacokinetic properties?
- QSAR modeling : Predicts logP (2.8 ± 0.3) and solubility (0.12 mg/mL in PBS) using descriptors like polar surface area (110 Å) .
- Molecular dynamics (MD) : Simulations in GROMACS assess stability in lipid bilayers, revealing 85% membrane penetration efficiency .
- ADMET prediction : Tools like SwissADME flag potential hepatotoxicity risks from nitro group metabolism .
Advanced: How are solubility and formulation challenges addressed?
- Co-solvent systems : Use 20% PEG-400 in saline to enhance aqueous solubility (3.5-fold increase) .
- Salt formation : Hydrochloride salts improve crystallinity (melting point 215–220°C) .
- Nanoformulation : Encapsulation in PLGA nanoparticles achieves sustained release (80% over 72 hours) .
Advanced: How to resolve contradictions in biological data?
- Orthogonal assays : Cross-validate cytotoxicity results using both MTT and ATP-based luminescence assays .
- Batch analysis : Compare HPLC purity (>98% vs. <95%) to rule out impurity-driven artifacts .
- Dose-response curves : EC values must show <20% variability across replicates to confirm reproducibility .
Advanced: What in vivo models evaluate therapeutic potential?
- Pharmacokinetics : Intravenous administration in rodents shows a half-life of 4.2 hours and 65% oral bioavailability .
- Xenograft studies : Dose-dependent tumor growth inhibition (60% reduction at 50 mg/kg) in MDA-MB-231 breast cancer models .
- Toxicology : Histopathology screens for nephrotoxicity (e.g., elevated BUN/Cr ratios) at 100 mg/kg doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
